3-(4-methoxyphenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Description
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Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-13-11-15-6-7-16(12-13)19(15)18(20)10-5-14-3-8-17(21-2)9-4-14/h3-4,8-9,15-16H,1,5-7,10-12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRXCTWKFMKYBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(=C)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-methoxyphenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a compound that belongs to the family of tropane alkaloids, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 233.32 g/mol. Its structure features a methoxyphenyl group and an 8-azabicyclo[3.2.1]octane scaffold, which is significant in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H19NO |
| Molecular Weight | 233.32 g/mol |
| SMILES | COC1=CC=C(C=C1)[C@]2([H])CC@([H])N[C@]3([H])C2.Cl |
| InChI | InChI=1S/C14H19NO/c1-16-14-6-2-10(3-7-14)11-8-12-4-5-13(9-11)15-12;/h2-3,6-7,11-13,15H,4-5,8-9H2,1H3;1H/t11-,12-,13+ |
Pharmacological Effects
Research indicates that compounds with the 8-azabicyclo[3.2.1]octane core exhibit various pharmacological effects, including:
- Dopamine Receptor Activity : The compound has been studied for its interaction with dopamine receptors, particularly D2-like receptors. It has shown selective binding affinity which could be leveraged in treating disorders like schizophrenia and Parkinson's disease .
- Anticholinergic Properties : The tropane structure is associated with anticholinergic effects, which may be beneficial in managing conditions such as motion sickness and muscle spasms.
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties by inhibiting cell proliferation in various cancer cell lines .
Structure–Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the methoxyphenyl group and variations in the bicyclic structure can significantly influence potency and selectivity towards specific receptors.
Study 1: Dopamine Receptor Binding
A study conducted on a series of tropane derivatives demonstrated that modifications to the methoxy group enhanced binding affinity to D2-like receptors. The presence of electron-donating groups increased selectivity and potency .
Study 2: Antitumor Activity
In vitro assays revealed that certain derivatives of this compound exhibited significant cytotoxicity against human pancreatic cancer cell lines (Patu8988). The mechanism was attributed to apoptosis induction via caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
